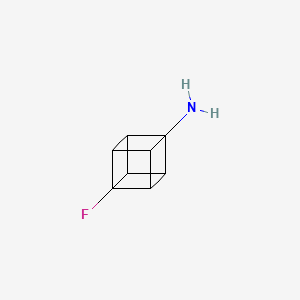
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its unique chemical properties and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride typically involves the chlorination of 3-methylpyridazine-4-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, thiols, and alcohols under basic or acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyridazine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Coupling Reactions: Complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-3-methylpyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-6-methylpyridazine-4-carboxylic acid: A closely related compound with similar chemical properties.
3,6-Dichloro-4-methylpyridazine: Another derivative with two chlorine atoms, used in similar applications.
Uniqueness
6-Chloro-3-methylpyridazine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This gives it distinct chemical properties and reactivity compared to other pyridazine derivatives.
Eigenschaften
Molekularformel |
C6H6Cl2N2O2 |
|---|---|
Molekulargewicht |
209.03 g/mol |
IUPAC-Name |
6-chloro-3-methylpyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c1-3-4(6(10)11)2-5(7)9-8-3;/h2H,1H3,(H,10,11);1H |
InChI-Schlüssel |
ZFAXVQSOJYHVFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1C(=O)O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)





aminehydrochloride](/img/structure/B13636562.png)





